N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt
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Overview
Description
N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt is a chemical compound with the molecular formula C8H14O9NSNa and a molecular weight of 323.25 g/mol . It is a derivative of galactosamine, a type of amino sugar, and is often used in biochemical research. This compound is known for its role in the study of mucopolysaccharidosis IVA (MPS IVA), a rare autosomal recessive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt typically involves the acetylation of D-galactosamine followed by sulfation. The reaction conditions often require the use of acetic anhydride and sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF). The reaction is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity. The compound is often stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfate group, using nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in an alkaline medium.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Products where the sulfate group is replaced by other functional groups.
Scientific Research Applications
N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt involves its interaction with specific enzymes such as N-acetylgalactosamine sulfatase. This enzyme catalyzes the hydrolysis of the sulfate group, leading to the formation of N-acetyl D-galactosamine. The compound’s effects are mediated through its role in the degradation of glycosaminoglycans, which are essential components of the extracellular matrix .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl D-Glucosamine 6-Sulfate Sodium Salt: Similar in structure but differs in the position of the acetyl group.
N-Acetyl D-Galactosamine 4-Sulfate Sodium Salt: Similar but with the sulfate group at the 4-position instead of the 6-position.
Uniqueness
N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt is unique due to its specific sulfation pattern, which makes it a valuable tool in the study of specific enzymatic pathways and genetic disorders. Its distinct structure allows for targeted interactions with enzymes involved in glycosaminoglycan metabolism .
Properties
Molecular Formula |
C8H14NNaO9S |
---|---|
Molecular Weight |
323.26 g/mol |
IUPAC Name |
sodium;[(2R,3R,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C8H15NO9S.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16);/q;+1/p-1/t4-,5-,6+,7-,8?;/m1./s1 |
InChI Key |
CBUJZKTVEFVBBG-DBKUKYHUSA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)COS(=O)(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
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